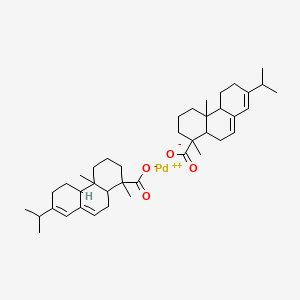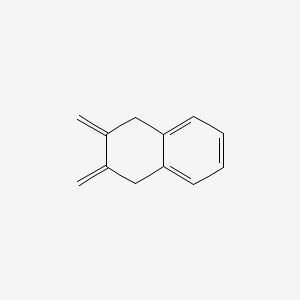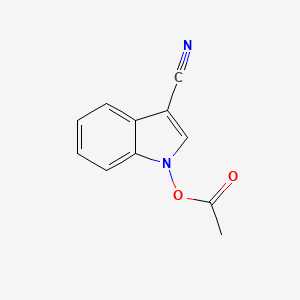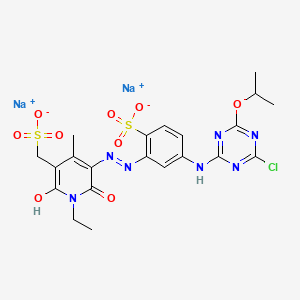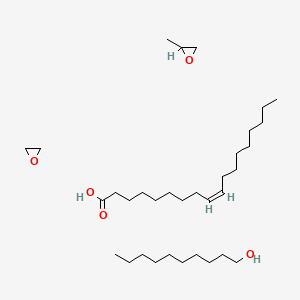
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is a complex compound that combines several functional groups, including alcohol, epoxide, and unsaturated fatty acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of decan-1-ol, followed by the formation of 2-methyloxirane through epoxidation reactions. The (Z)-octadec-9-enoic acid is then introduced, and the final compound is obtained by combining these intermediates under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane undergoes various chemical reactions, including:
Oxidation: The alcohol group in decan-1-ol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The unsaturated bond in (Z)-octadec-9-enoic acid can be reduced to form saturated fatty acids.
Substitution: The epoxide group in 2-methyloxirane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids from the oxidation of decan-1-ol.
Reduction: Saturated fatty acids from the reduction of (Z)-octadec-9-enoic acid.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
作用機序
The mechanism of action of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves interactions with molecular targets such as enzymes and receptors. The epoxide group can react with nucleophilic sites in proteins, leading to modifications that affect biological pathways. The unsaturated fatty acid component can interact with lipid membranes, influencing membrane fluidity and signaling processes.
類似化合物との比較
Similar Compounds
Decan-1-ol: A simple alcohol with similar chemical properties but lacks the epoxide and unsaturated fatty acid groups.
2-Methyloxirane: An epoxide with similar reactivity but lacks the alcohol and fatty acid components.
(Z)-Octadec-9-enoic Acid: An unsaturated fatty acid with similar biological properties but lacks the alcohol and epoxide groups.
Uniqueness
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This multifunctionality makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
72283-35-3 |
|---|---|
分子式 |
C33H66O5 |
分子量 |
542.9 g/mol |
IUPAC名 |
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/C18H34O2.C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);11H,2-10H2,1H3;3H,2H2,1H3;1-2H2/b10-9-;;; |
InChIキー |
DQDDQHABJCZKHF-BZKIHGKGSA-N |
異性体SMILES |
CCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1CO1.C1CO1 |
正規SMILES |
CCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
関連するCAS |
72283-35-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



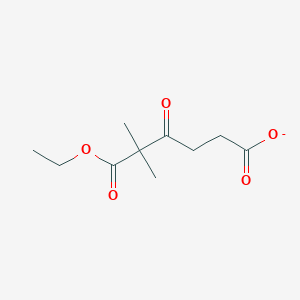

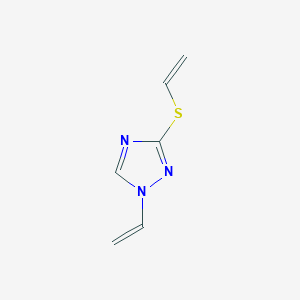
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)

